2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide
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Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Acetamide Moiety: This step involves the acylation of the triazole derivative with 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its therapeutic potential in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various biological activities.
3-Amino-1,2,4-triazole: Similar structure with an amino group at the 3-position.
N-(2-Methoxyethyl)acetamide: A related compound with a similar acetamide moiety.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C7H13N5O2 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H13N5O2/c1-14-3-2-9-6(13)4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |
InChI Key |
GALZFXNQEYTWDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
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